molecular formula C17H28N2OS B098144 N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide CAS No. 16531-40-1

N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide

Cat. No.: B098144
CAS No.: 16531-40-1
M. Wt: 308.5 g/mol
InChI Key: IICKGNMWOVKOMA-UHFFFAOYSA-N
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Description

N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of benzamides, which are widely recognized for their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide typically involves the reaction of 3-diethylaminopropylamine with p-isopropoxythiobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxythio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Benzamide, N-(3-diethylaminopropyl)-p-propoxythio-
  • Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio-

Comparison: N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide is unique due to its specific isopropoxythio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

16531-40-1

Molecular Formula

C17H28N2OS

Molecular Weight

308.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-propan-2-yloxybenzenecarbothioamide

InChI

InChI=1S/C17H28N2OS/c1-5-19(6-2)13-7-12-18-17(21)15-8-10-16(11-9-15)20-14(3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,21)

InChI Key

IICKGNMWOVKOMA-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCCN=C(C1=CC=C(C=C1)OC(C)C)S

SMILES

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C

Canonical SMILES

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C

16531-40-1

Synonyms

N-[3-(Diethylamino)propyl]-4-isopropoxythiobenzamide

Origin of Product

United States

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